molecular formula C20H18FN3O4 B11309230 2-{3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

2-{3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

Cat. No.: B11309230
M. Wt: 383.4 g/mol
InChI Key: GBFOROMOQYHZAA-UHFFFAOYSA-N
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Description

2-{3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using a halogenated precursor and a suitable base.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction.

    Incorporation of the Morpholine Moiety: This is typically done via a nucleophilic substitution reaction where the morpholine ring is attached to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

    Substitution: The phenoxy and fluorophenyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amine derivatives from the oxadiazole ring.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

2-{3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it can exert anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: Shares the oxadiazole and fluorophenyl groups but lacks the morpholine moiety.

    2-Amino-5-fluorobenzophenone: Contains the fluorophenyl group but differs in the rest of the structure.

Uniqueness

2-{3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring, in particular, distinguishes it from other similar compounds and contributes to its unique pharmacological profile.

Properties

Molecular Formula

C20H18FN3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H18FN3O4/c21-17-7-2-1-6-16(17)20-22-19(23-28-20)14-4-3-5-15(12-14)27-13-18(25)24-8-10-26-11-9-24/h1-7,12H,8-11,13H2

InChI Key

GBFOROMOQYHZAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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